

An Inquiry into the Pharmacology of L162389/NSC 162389

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Compound of Interest

Compound Name: L162389

Cat. No.: B15572658

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A comprehensive search for the pharmacological properties of the compound designated **L162389** has revealed a significant lack of publicly available data. Further investigation into an alternative identifier, NSC 162389, has yielded basic chemical information but no substantive evidence of in-depth pharmacological studies, precluding the creation of a detailed technical guide at this time.

Initial searches for "**L162389**" did not produce any relevant results, suggesting this identifier may be incorrect, an internal designation not in the public domain, or a compound that has not been subject to published research.

By pivoting the search to "NSC 162389," a chemical entity was identified. The basic chemical and structural information for NSC 162389 is summarized below.

Chemical and Physical Properties of NSC 162389

Property	Value
Molecular Formula	C21H20N6O
Molecular Weight	372.4 g/mol
SMILES	<chem>Cc1cc(c2cc(ccc2n1)NC(=O)Nc3ccc4c(c3)c(cc(n4)C)N)N</chem>
InChI Key	HOUSDILKOJMENG-UHFFFAOYSA-N

Despite the availability of these chemical identifiers, extensive searches for associated pharmacological data, including mechanism of action, binding affinities, in vivo studies, or clinical trials, did not yield any specific information. The scientific literature and publicly accessible databases appear to contain no detailed studies on the biological activity of this compound.

Uncharted Territory in Experimental Pharmacology

The absence of published research means that no quantitative data on binding affinities, efficacy (EC₅₀/IC₅₀), or pharmacokinetic parameters are available. Consequently, the creation of summary data tables, as requested, is not possible.

Furthermore, without any cited experiments, a detailed description of potential experimental protocols for assays such as radioligand binding, functional signaling, or animal models cannot be provided in the context of NSC 162389.

Visualizing the Unknown: Signaling Pathways and Workflows

The request for diagrams of signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language) cannot be fulfilled due to the fundamental lack of information on how NSC 162389 interacts with biological systems. Any attempt to create such diagrams would be purely speculative and not based on scientific evidence.

Conclusion

While the chemical identity of NSC 162389 has been established, its pharmacological profile remains undefined in the public domain. For researchers, scientists, and drug development professionals, NSC 162389 represents a molecule with no published history of biological investigation. Therefore, the core requirements for an in-depth technical guide—quantitative data, experimental protocols, and visualizations of its pharmacological mechanisms—cannot be met based on the currently available information. Further research would be required to elucidate the pharmacology of this compound.

- To cite this document: BenchChem. [An Inquiry into the Pharmacology of L162389/NSC 162389]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15572658#understanding-the-pharmacology-of-l162389>]

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